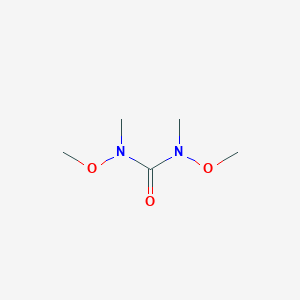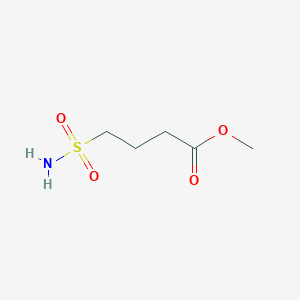
2,6-Dichlorobenzenesulfonamide
Übersicht
Beschreibung
2,6-Dichlorobenzenesulfonamide (DCBS) is a sulfonamide compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects, and utilization as a reagent in laboratory experiments .
Physical And Chemical Properties Analysis
2,6-Dichlorobenzenesulfonamide has a melting point of 172-173°C, a predicted boiling point of 385.9±52.0 °C, and a predicted density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 9.23±0.60 .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
- A study by Sławiński et al. (2014) discusses the synthesis of 5-substituted 2,4-dichlorobenzenesulfonamides as inhibitors of carbonic anhydrase isozymes. These compounds showed significant inhibitory activity, particularly against tumor-associated isozymes IX and XII, suggesting potential applications in cancer therapy (Sławiński et al., 2014).
Radical Addition and Annulation Reactions
- Tsuritani et al. (2003) explored the radical addition of N,N-dichlorobenzenesulfonamide to alkenes using triethylborane as a radical initiator. This research expands on the synthesis of pyrrolidine derivatives, important in chemical synthesis (Tsuritani et al., 2003).
Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents
- Ahmad et al. (2010) synthesized a series of compounds with 2,6-dichlorobenzenesulfonamide structure, showing promising anti-cancer, anti-inflammatory, and antimicrobial actions. This highlights its potential use in developing new pharmaceuticals (Ahmad et al., 2010).
Environmental Impact and Herbicide Metabolism
- Björklund et al. (2011) provided a comprehensive review of the environmental concentrations and analytical strategies for dichlobenil and its metabolite 2,6-dichlorobenzamide, highlighting the environmental implications of this compound (Björklund et al., 2011).
Biological Screening
- Research by Aziz‐ur‐Rehman et al. (2014) involved the synthesis and biological evaluation of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their potential as antimicrobial and enzyme inhibitory agents (Aziz‐ur‐Rehman et al., 2014).
Tautomerism Studies
- Beuchet et al. (1999) investigated the tautomerism in a 2,4-dichlorobenzenesulfonamide derivative, contributing to the understanding of molecular structures in this class of compounds (Beuchet et al., 1999).
Molecular Structure and Spectroscopy
- Tao et al. (2016) analyzed 2,6-dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile, through FT-IR, FT-Raman spectra, and molecular structure analysis. This study is crucial in understanding the chemical properties and potential environmental impact of this compound (Tao et al., 2016).
Solubility and Thermodynamics
- Wu and Li (2020) explored the solubility and thermodynamics of 2-chlorobenzenesulfonamide in various solvents, providing essential data for industrial synthesis and separation processes (Wu & Li, 2020).
Sodium Salts and Hydrogen Bonding
- A study by Gowda et al. (2007) examined the structure of sodium 4,N-dichlorobenzenesulfonamidate sesquihydrate, focusing on intermolecular interactions and hydrogen bonds, contributing to the understanding of chemical bonding and crystal structure (Gowda et al., 2007).
Addition Reactions
- Rybakova et al. (1970) investigated the addition of N,N-dichloro-p-chlorobenzenesulfonamide to various unsaturated compounds, providing insights into the mechanisms of chemical reactions involving this compound (Rybakova et al., 1970).
Wirkmechanismus
Target of Action
2,6-Dichlorobenzenesulfonamide (DCBS) is a sulfonamide compound . Sulfonamides are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
While the precise mechanism of action of DCBS remains incompletely elucidated, it is believed to function as a sulfonamide . Sulfonamides are known to inhibit the activity of carbonic anhydrase and dihydropteroate synthetase by mimicking the natural substrates of these enzymes, thereby preventing their normal function .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by DCBS can affect several biochemical pathways. Carbonic anhydrase plays a key role in maintaining acid-base balance in the body, and its inhibition can disrupt this balance . Dihydropteroate synthetase is involved in the synthesis of folate, a vital nutrient for cell growth and division. Inhibition of this enzyme can lead to a decrease in folate levels, potentially affecting cell proliferation .
Pharmacokinetics
As a sulfonamide, it is likely to have similar pharmacokinetic properties to other drugs in this class .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by DCBS can lead to a variety of cellular effects. For example, the disruption of acid-base balance can affect various cellular processes, including enzyme activity and ion transport . The decrease in folate levels can inhibit cell growth and division, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of DCBS can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of DCBS, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as other drugs or food, can affect the metabolism and excretion of DCBS .
Safety and Hazards
2,6-Dichlorobenzenesulfonamide is classified as a dangerous substance. It carries the GHS hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) .
Relevant Papers Several papers have been published on the use of 2,6-Dichlorobenzenesulfonamide in scientific research . These include studies on the design, synthesis, and structure-activity relationships of 1,3-dihydrobenzimidazol-2-one analogues as anti-HIV agents , and the discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer . Further analysis of these papers could provide more detailed information on the applications and potential of 2,6-Dichlorobenzenesulfonamide in scientific research.
Eigenschaften
IUPAC Name |
2,6-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHEZQFXIHNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374148 | |
| Record name | 2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzenesulfonamide | |
CAS RN |
10290-98-9 | |
| Record name | 2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)



![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)






